molecular formula C14H22N2 B3270482 2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane CAS No. 527674-25-5

2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane

Cat. No.: B3270482
CAS No.: 527674-25-5
M. Wt: 218.34 g/mol
InChI Key: NHSQROWSPXEKIY-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane is an organic compound with the molecular formula C14H22N2 It consists of an azepane ring substituted with a 4,6-dimethylpyridin-2-yl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane typically involves the following steps:

    Starting Materials: The synthesis begins with 4,6-dimethylpyridine and azepane.

    Alkylation Reaction: The 4,6-dimethylpyridine undergoes an alkylation reaction with a suitable alkylating agent to introduce the azepane moiety.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction temperature is maintained between 50-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated azepane rings.

    Substitution: Halogenated derivatives of the pyridine ring.

Scientific Research Applications

2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a ligand in coordination chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the azepane ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-Dimethylpyridin-2-yl)methyl]piperidine
  • 2-[(4,6-Dimethylpyridin-2-yl)methyl]morpholine
  • 2-[(4,6-Dimethylpyridin-2-yl)methyl]pyrrolidine

Uniqueness

2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane is unique due to its seven-membered azepane ring, which imparts different steric and electronic properties compared to its five- and six-membered analogs. This uniqueness can lead to distinct reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

2-[(4,6-dimethylpyridin-2-yl)methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11-8-12(2)16-14(9-11)10-13-6-4-3-5-7-15-13/h8-9,13,15H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSQROWSPXEKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)CC2CCCCCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202799
Record name 2-[(4,6-Dimethyl-2-pyridinyl)methyl]hexahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527674-25-5
Record name 2-[(4,6-Dimethyl-2-pyridinyl)methyl]hexahydro-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527674-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4,6-Dimethyl-2-pyridinyl)methyl]hexahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane
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2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane
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2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane
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2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane
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2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane
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2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane

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